molecular formula C4H8O2S B13415719 2-[(Methylsulfinyl)methyl]oxirane CAS No. 74920-48-2

2-[(Methylsulfinyl)methyl]oxirane

Cat. No.: B13415719
CAS No.: 74920-48-2
M. Wt: 120.17 g/mol
InChI Key: OPMRUBHHDZAKAL-UHFFFAOYSA-N
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Description

2-[(Methylsulfinyl)methyl]oxirane is an epoxide derivative featuring a methylsulfinyl (-SO-CH₃) substituent attached to the oxirane (epoxide) ring. The sulfinyl moiety may enhance solubility in polar solvents and influence stereochemical outcomes in synthesis .

Properties

CAS No.

74920-48-2

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

2-(methylsulfinylmethyl)oxirane

InChI

InChI=1S/C4H8O2S/c1-7(5)3-4-2-6-4/h4H,2-3H2,1H3

InChI Key

OPMRUBHHDZAKAL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylsulfinyl)methyl]oxirane typically involves the oxidation of a suitable precursor. One common method is the oxidation of 2-[(methylthio)methyl]oxirane using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of 2-[(Methylsulfinyl)methyl]oxirane can be achieved through similar oxidation processes, but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Methylsulfinyl)methyl]oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Scientific Research Applications

2-[(Methylsulfinyl)methyl]oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Methylsulfinyl)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules. The sulfinyl group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations .

Comparison with Similar Compounds

Structural and Physical Properties

The methylsulfinyl group distinguishes this compound from analogs with alkyl, aryl, or sulfur-based substituents. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituent Key Physical Properties
2-[(Methylsulfinyl)methyl]oxirane* C₄H₈O₂S 120.16 Methylsulfinyl methyl High polarity (due to S=O bond)
2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane C₁₀H₁₂O₂S 196.27 Methylsulfanyl phenoxy Lower polarity (S-CH₃ vs. S=O)
2-[(3-Methylphenoxy)methyl]oxirane C₁₀H₁₂O₂ 164.20 3-Methylphenoxy methyl Moderate polarity (aryl ether)
2-(4-Methoxyphenyl)-3-methyloxirane C₁₀H₁₂O₂ 164.20 4-Methoxyphenyl Lipophilic (methoxy group)

*Inferred properties based on structural analogs.

Key Observations :

  • Aryl-substituted epoxides (e.g., phenoxy or methoxyphenyl) exhibit higher molecular weights and lipophilicity, favoring applications in polymers or hydrophobic coatings .

Reactivity Trends :

  • Sulfinyl groups enhance electrophilicity of the epoxide ring, facilitating nucleophilic attacks (e.g., by amines or alcohols) in drug synthesis .
  • Phenoxy-substituted epoxides exhibit slower ring-opening due to steric hindrance from bulky aryl groups .

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